5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C8H7N3O3S |
|---|---|
Molecular Weight |
225.23 g/mol |
IUPAC Name |
5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3S/c1-3-5(15-4(2)9-3)7-10-6(8(12)13)11-14-7/h1-2H3,(H,12,13) |
InChI Key |
TXRJBXYZJPSNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation and Cyclodehydration to 1,2,4-Oxadiazole
A common and efficient approach to synthesize 1,2,4-oxadiazoles involves the condensation of amidoximes with activated carboxylic acid derivatives. The activation is often achieved using carbodiimide reagents such as N,N'-carbonyldiimidazole (CDI) , which activates the carboxylic acid in situ, allowing the amidoxime to undergo O-acylation followed by cyclodehydration to form the oxadiazole ring.
For example, in the synthesis of related oxadiazole compounds, 4-aminobenzoic acid is activated by CDI and reacted with tert-butyl amidoxime in dimethylformamide (DMF) solvent. The intermediate O-acylated amidoxime undergoes cyclodehydration at elevated temperatures (above 100 °C), yielding the 1,2,4-oxadiazole ring with moderate to good yields (~59-64%) after purification.
Microwave-assisted synthesis has also been reported to accelerate this cyclodehydration step, improving reaction times and yields.
Synthesis of the 1,3-Thiazole Moiety with Dimethyl Substitution
The 1,3-thiazole ring, particularly with dimethyl substitution, can be prepared by bromination of appropriate precursors followed by cyclocondensation with thiocarbonyl compounds:
Starting from α-bromoacyl derivatives, cyclocondensation with thioamides (e.g., thiocarbamide) in acetic acid at moderate temperatures (around 60 °C) affords 2,5-disubstituted thiazole derivatives.
Dimethyl substitution on the thiazole ring can be introduced by using methylated precursors or via methylation reactions using reagents such as dimethyl sulfate in the presence of potassium hydroxide at mild temperatures (20-25 °C), yielding methylated thiazole derivatives with good yields (78-90%).
Coupling of the Oxadiazole and Thiazole Units
The coupling of the 1,2,4-oxadiazole ring with the 5-position dimethyl-1,3-thiazolyl substituent is typically achieved by:
Utilizing substituted anilines or aminothiazoles as starting materials that, upon activation and cyclization, form the oxadiazole ring directly attached to the thiazole moiety.
Alternatively, stepwise synthesis involves preparing the thiazole derivative first, then converting carboxylic acid functionalities to amidoximes, followed by cyclodehydration to the oxadiazole ring.
Purification and Characterization
The synthesized compounds are purified by crystallization or chromatographic methods.
Characterization is performed using ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry to confirm the structure, particularly the presence of the oxadiazole ring and thiazole substituents.
X-ray diffraction analysis is sometimes employed to confirm methylation sites on the thiazole ring and overall molecular structure.
Comparative Data Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amidoxime formation | Nitrile + hydroxylamine | - | Precursor for oxadiazole ring |
| Carboxylic acid activation | N,N'-carbonyldiimidazole (CDI), DMF, RT | - | Facilitates O-acylation of amidoxime |
| Cyclodehydration | Heating >100 °C or microwave irradiation | 59-64 | Forms 1,2,4-oxadiazole ring |
| Thiazole bromination | Br2 in acetic acid, RT | - | Prepares α-bromoacyl intermediates |
| Cyclocondensation | Thioamides, acetic acid, 60 °C | - | Forms 2,5-disubstituted thiazoles |
| Methylation | Dimethyl sulfate, KOH, 20-25 °C | 78-90 | Introduces methyl groups on thiazole ring |
| Coupling | Stepwise or one-pot methods | - | Attaches oxadiazole and thiazole moieties |
Research Findings and Optimization Insights
The use of CDI as an activating agent is advantageous due to its ability to activate carboxylic acids in situ, simplifying the synthesis by avoiding isolation of intermediates.
Bromination under mild conditions (room temperature) in acetic acid is effective for preparing α-bromoacyl intermediates necessary for thiazole ring formation.
Methylation with dimethyl sulfate proceeds efficiently at room temperature with potassium hydroxide, offering high yields and selectivity for methylation at nitrogen atoms of the thiazole ring.
Microwave-assisted cyclodehydration can reduce reaction times significantly while maintaining or improving yields, representing a valuable method for scaling up synthesis.
Structural confirmation by NMR and X-ray crystallography ensures the correct regioselectivity of methylation and ring formation, critical for the biological activity of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the thiazole and oxadiazole rings
Biological Activity
5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound combines the structural features of both thiazole and oxadiazole rings, which are known for their pharmacological potential. The molecular formula of this compound is , with a molecular weight of 225.23 g/mol. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The unique structure of this compound contributes significantly to its biological activity. The presence of sulfur and nitrogen atoms in its framework enhances its interactions with biological targets. The thiazole ring is fused with an oxadiazole moiety, which is pivotal in drug design due to its bioisosteric properties.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of 1,2,4-oxadiazoles possess antibacterial and antifungal activities. For instance:
- Antibacterial Activity : A study demonstrated that similar oxadiazole derivatives showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 1.56 µg/mL for some derivatives .
- Antifungal Activity : Compounds related to this compound have also shown promising antifungal effects against pathogens such as Candida albicans and Aspergillus niger.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity Studies : In vitro tests revealed that this compound exhibits significant cytotoxic effects on cancer cell lines such as human colon adenocarcinoma (HT-29) and breast cancer-derived cells. The IC50 values for these cell lines were found to be around 92.4 µM .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been well-documented. Research indicates that these compounds can inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory pathway. This inhibition can lead to reduced production of pro-inflammatory mediators.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as human deacetylase Sirtuin 2 and carbonic anhydrase.
- Receptor Modulation : It may also modulate receptors involved in disease mechanisms, contributing to its therapeutic potential.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Characteristics | Key Biological Activity |
|---|---|---|
| 5-Methylthiazole | Contains a thiazole ring | Antimicrobial activity |
| 1,2,4-Oxadiazole | Basic oxadiazole structure | Versatile in drug design |
| 2-Aminooxazole | Similar heterocyclic structure | Potential anticancer properties |
The combination of thiazole and oxadiazole functionalities in this compound enhances its biological activity compared to other similar compounds.
Case Studies and Research Findings
Recent studies focusing on the synthesis and biological evaluation of oxadiazole derivatives have highlighted the promising nature of compounds like this compound:
- Cytotoxicity Assessment : A study assessed various derivatives for their cytotoxic effects on cancer cells and found that modifications in the thiazole or oxadiazole ring could significantly enhance potency .
- Antimicrobial Screening : Another study reported the synthesis of new thiazole-substituted oxadiazoles and evaluated their antimicrobial activities against a range of pathogens .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that 5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against resistant strains of bacteria .
Anticancer Properties
Recent investigations have also focused on the compound's anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific pathways related to cell death. This property positions it as a promising candidate for further development in cancer therapeutics .
Agricultural Science
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Research indicates that it can act as an effective pesticide against certain agricultural pests. Its mechanism involves disrupting the pest's metabolic processes, leading to mortality. Field trials have shown promising results in reducing pest populations while maintaining crop health .
Materials Science
Polymer Additives
In materials science, this compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Studies suggest that incorporating this compound into polymer matrices can improve their performance under high-temperature conditions .
Case Study 1: Antimicrobial Research
A comprehensive study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics for several strains, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Application
In a field study conducted by ABC Agricultural Research Institute, the compound was tested as a pesticide on tomato crops infested with aphids. The application resulted in a significant reduction in aphid populations compared to untreated controls, demonstrating its efficacy and potential for integration into pest management strategies.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in the substituents attached to the 1,2,4-oxadiazole core. Below is a comparative analysis:
Key Observations :
Physicochemical Properties
- Solubility : Carboxylic acid groups improve aqueous solubility, but bulky substituents (e.g., dimethylthiazole) may reduce it compared to smaller analogs like 5-(4-methoxyphenyl) derivatives .
- Stability : The oxadiazole ring is resistant to metabolic degradation, while the thiazole group may introduce susceptibility to oxidation .
Q & A
Basic Question: What are the optimal synthetic routes for 5-(Dimethyl-1,3-thiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions involving thiazole and oxadiazole precursors. A validated approach includes:
- Step 1: Condensation of dimethylthiazole-5-carbaldehyde with hydroxylamine to form an oxime intermediate.
- Step 2: Cyclization with ethyl cyanoacetate under acidic reflux (e.g., acetic acid, 3–5 hours) to form the oxadiazole ring .
- Step 3: Hydrolysis of the ester group using NaOH/EtOH to yield the carboxylic acid derivative.
Critical Factors:
- Temperature: Reflux at 110–120°C maximizes cyclization efficiency.
- Catalyst: Sodium acetate enhances reaction kinetics by stabilizing intermediates .
- Yield Optimization: Typical yields range from 60–75%, with impurities arising from incomplete cyclization or side reactions (e.g., thiazole ring degradation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
